molecular formula C24H22ClN3O5S B2940632 methyl 6-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate CAS No. 497247-23-1

methyl 6-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B2940632
CAS No.: 497247-23-1
M. Wt: 499.97
InChI Key: NEIMBNCHOQELHE-UHFFFAOYSA-N
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Description

Methyl 6-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a cyano group, an ethoxyphenyl group, and a chlorophenyl carbamoyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of methyl 6-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the core tetrahydropyridine structure, followed by the introduction of the cyano, ethoxyphenyl, and chlorophenyl carbamoyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 6-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the cyano group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The chlorophenyl carbamoyl group may enhance binding affinity to certain proteins, contributing to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other tetrahydropyridine derivatives with varying substituents. For example:

  • Methyl 6-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
  • Methyl 6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(4-propoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate These compounds share a similar core structure but differ in the substituents, which can significantly impact their chemical and biological properties. The uniqueness of methyl 6-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.

Properties

IUPAC Name

methyl 6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O5S/c1-3-33-17-9-7-14(8-10-17)20-18(12-26)23(28-22(30)21(20)24(31)32-2)34-13-19(29)27-16-6-4-5-15(25)11-16/h4-11,20-21H,3,13H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIMBNCHOQELHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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